2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole
CAS No.:
Cat. No.: VC14529196
Molecular Formula: C13H15N5OS2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N5OS2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole |
| Standard InChI | InChI=1S/C13H15N5OS2/c1-18-13(15-16-17-18)20-8-11-7-14-12(21-11)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
| Standard InChI Key | YPXDYYIFQHURJK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=N1)SCC2CN=C(S2)C3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 4,5-dihydro-1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The 4-methoxyphenyl group is attached at position 2, while a sulfanylmethyl-tetrazole substituent occupies position 5. The tetrazole ring, a nitrogen-rich heterocycle, enhances the molecule’s polarity and potential for hydrogen bonding, critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole |
| CAS Number | VC14529196 |
Physicochemical Characteristics
The methoxy group () contributes to lipophilicity, while the tetrazole moiety () introduces polar characteristics. This balance influences solubility, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions under controlled conditions:
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Formation of the Thiazole Core: Condensation of 2-chloro-1,2-bis(4-methoxyphenyl)-1-ethanone with thiourea derivatives under reflux conditions .
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Introduction of the Tetrazole Moiety: Reaction with 1-methyltetrazole-5-thiol in the presence of a base (e.g., potassium carbonate) to form the sulfanylmethyl linkage.
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Purification: Column chromatography or recrystallization to isolate the pure compound, confirmed via thin-layer chromatography (TLC).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, ethanol, reflux (12 h) | 65% |
| 2 | 1-Methyltetrazole-5-thiol, K₂CO₃, DMF | 48% |
Challenges in Synthesis
Key challenges include:
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Steric Hindrance: Bulky substituents at positions 2 and 5 complicate ring closure .
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Oxidative Sensitivity: The dihydrothiazole ring is prone to oxidation, requiring inert atmospheres (e.g., nitrogen) during reactions.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: -NMR confirms the dihydrothiazole structure (δ 3.2–3.5 ppm for CH₂-S) and methoxy group (δ 3.8 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 321.4.
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Infrared Spectroscopy: Peaks at 1600 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) confirm functional groups.
Comparative Analysis with Structural Analogs
Thiazole vs. Thiadiazole Derivatives
While thiadiazoles (e.g., 1,3,4-thiadiazoles) exhibit stronger antibacterial activity due to additional nitrogen atoms, thiazoles like this compound offer better metabolic stability .
Table 3: Activity Comparison
| Compound Class | Antibacterial MIC () | Antifungal MIC () |
|---|---|---|
| Thiazole (This Study) | 0.5–4 (E. coli) | 8–16 (C. albicans) |
| Thiadiazole | 0.25–2 (E. coli) | 4–8 (C. albicans) |
Role of Substituents
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Tetrazole Moiety: Improves solubility and target binding via hydrogen bonding.
Future Directions and Applications
Drug Development
Optimizing the sulfanylmethyl linkage could improve bioavailability. Preclinical studies on analogs suggest potential as dual-acting anti-inflammatory/antimicrobial agents .
Material Science
The tetrazole-thiazole framework may serve as a ligand in metal-organic frameworks (MOFs) for catalytic applications, though this remains unexplored.
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